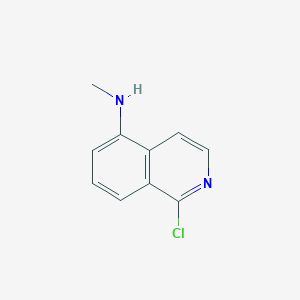

1-Chloro-N-methylisoquinolin-5-amine

Description

Properties

IUPAC Name |

1-chloro-N-methylisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-12-9-4-2-3-8-7(9)5-6-13-10(8)11/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCYYAGICQBTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

This compound belongs to the class of isoquinolines, a group of compounds known for their diverse biological activities

Mode of Action

Isoquinolines, in general, are known to interact with various biological targets, influencing cellular processes. The specific interactions of 1-Chloro-N-methylisoquinolin-5-amine with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Isoquinolines are involved in a variety of biochemical reactions. .

Biochemical Analysis

Biochemical Properties

1-Chloro-N-methylisoquinolin-5-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects.

Biological Activity

1-Chloro-N-methylisoquinolin-5-amine is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.

Overview of the Compound

- Molecular Formula : C10H9ClN2

- Molecular Weight : 192.64 g/mol

- CAS Number : 1374651-69-0

This compound is characterized by a chloro substituent at the 1-position and a methyl group at the nitrogen atom of the isoquinoline structure. Its structural features suggest potential interactions with various biological targets.

This compound exhibits its biological effects primarily through interactions with enzymes and proteins involved in cellular processes. It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular signaling.

Key Mechanisms Include:

- Enzyme Interaction : The compound can bind to enzymes, modulating their activity, which may lead to alterations in biochemical pathways.

- Gene Expression Modulation : It has been observed to affect gene expression related to metabolic processes, potentially impacting cellular metabolism and function.

- Cell Signaling Pathways : The compound influences various signaling pathways that are critical for cell survival and proliferation.

The biochemical properties of this compound play a significant role in its biological activity:

| Property | Description |

|---|---|

| Stability | Stable under specific laboratory conditions; may degrade under certain environmental factors. |

| Dosage Effects | Varies with dosage; lower doses exhibit minimal effects, while higher doses can significantly alter cellular functions. |

| Metabolic Pathways | Involved in various metabolic pathways, influencing enzyme activity and metabolite levels. |

| Transport Mechanism | Transported across cell membranes via specific transporters or binding proteins. |

Case Studies and Research Findings

Research has demonstrated the potential of isoquinoline derivatives in various biological contexts. For instance:

- Inhibition of WNT Signaling : Isoquinoline compounds have been studied for their ability to inhibit WNT signaling pathways, which are often implicated in oncogenesis. In particular, compounds structurally related to this compound have shown promise as inhibitors of tankyrase (TNKS) enzymes, which play a role in WNT signaling regulation .

Example Study:

A study focused on novel isoquinoline derivatives reported that certain compounds effectively inhibited TNKS activity, leading to stabilization of AXIN proteins and suppression of WNT signaling in colorectal cancer models. The optimized compounds were characterized for their potency using in vitro assays, highlighting the importance of specific substituents on the isoquinoline structure for enhanced bioactivity .

Summary of Findings

The biological activity of this compound is multifaceted, involving interactions with various biomolecules that influence critical cellular processes. Its potential as an inhibitor of key signaling pathways presents opportunities for further research into its therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H9ClN2

- Molecular Weight : 192.64 g/mol

- Structural Features : The compound features a chloro substituent at the 1-position and a methyl group at the nitrogen atom of the isoquinoline structure, which contributes to its unique chemical reactivity.

Biochemical Mechanisms of Action

1-Chloro-N-methylisoquinolin-5-amine interacts with various biological targets, influencing cellular processes through several mechanisms:

- Enzyme Interaction : This compound can modulate the activity of specific enzymes, acting as either an inhibitor or activator, which can lead to significant alterations in metabolic pathways.

- Gene Expression Modulation : It has been shown to affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and function.

- Cell Signaling Pathways : The compound influences critical signaling pathways essential for cell survival and proliferation, such as WNT signaling pathways, which are often implicated in oncogenesis.

Cancer Research

One of the prominent applications of this compound is in cancer research. Isoquinoline derivatives have been studied for their potential to inhibit WNT signaling pathways, crucial in colorectal cancer progression.

Case Study : A study demonstrated that isoquinoline derivatives effectively inhibited tankyrase (TNKS) enzymes, leading to stabilization of AXIN proteins and suppression of WNT signaling in colorectal cancer models. The optimized compounds exhibited significant potency in vitro against WNT-dependent tumor cells .

Biochemical Pathway Modulation

The compound has been shown to influence various biochemical pathways by interacting with enzymes involved in metabolic regulation. This property makes it a candidate for exploring metabolic disorders.

Example Findings :

- It has been observed that varying dosages lead to different effects on cellular functions; lower doses may exhibit minimal effects while higher doses can significantly alter metabolic activity.

| Dosage Range | Observed Effects |

|---|---|

| Low | Minimal changes in enzyme activity |

| Moderate | Moderate modulation of metabolic pathways |

| High | Significant alterations in cellular metabolism |

Drug Development

The structural characteristics of this compound allow it to serve as a scaffold for developing new therapeutic agents targeting specific diseases.

Research Insights :

- The compound's ability to interact with multiple biological targets suggests potential applications in developing drugs for inflammatory diseases and cancer therapy.

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Enzyme Modulation | Alters enzyme activity affecting metabolic pathways |

| Gene Expression | Influences gene expression related to metabolism |

| Signaling Pathways | Affects critical cell signaling processes |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-Chloro-N-methylisoquinolin-5-amine with structurally related compounds:

*Hypothetical compound inferred from analogs.

Key Observations:

- Chlorine Position : Chlorine at position 1 (electron-withdrawing) may reduce basicity at position 5 compared to position 4 .

- N-Methylation: The N-methyl group in 1-Methylisoquinolin-5-amine increases hydrophobicity (logP) compared to non-methylated analogs, likely improving membrane permeability .

Positional Isomerism and Reactivity

- 4-Chloro vs. 1-Chloro: 4-Chloroisoquinolin-5-amine (CAS 1521836-30-5) may exhibit distinct electronic properties due to chlorine’s proximity to the amine, altering reactivity in further substitutions .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

- Substrate: 1-chloroisoquinoline intermediate.

- Nucleophile: Methylamine or methylamine derivatives.

- Conditions: Heating with methylamine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures (80–120 °C).

- Outcome: The nucleophilic amine displaces a suitable leaving group (often a halogen or activated group) at the 5-position, forming the 5-amino substituent.

Reductive Amination

- Starting Material: 1-chloroisoquinolin-5-one or 5-formylisoquinoline derivatives.

- Reagents: Formaldehyde and methylamine with a reducing agent such as sodium borohydride (NaBH₄).

- Mechanism: Formation of an imine intermediate followed by reduction to the N-methylamine.

- Advantages: Provides selective N-methylation without over-alkylation.

Alternative Synthetic Routes

Curtius Rearrangement Approach

- Starting from a 5-carboxylic acid substituted isoquinoline, conversion to an acyl azide followed by Curtius rearrangement can yield the corresponding amine at position 5.

- Subsequent chlorination at position 1 completes the synthesis.

- This method is advantageous for introducing primary amines but requires additional steps for N-methylation.

Reaction Optimization and Analytical Monitoring

- Temperature and Stoichiometry: Controlled heating and precise reagent ratios are essential to avoid side reactions.

- Monitoring: Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm substitution patterns.

- Purification: Column chromatography or recrystallization ensures high purity of the final compound.

Data Table Summarizing Key Preparation Methods

| Step | Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1. Chlorination | Electrophilic substitution | POCl₃, reflux (80–110 °C), 4–6 h | Selective chlorination at 1-position | Requires careful control to avoid over-chlorination |

| 2. N-Methylamine Introduction (SNAr) | Nucleophilic substitution | Methylamine, DMF, 80–120 °C | Direct amination, simple reagents | Requires good leaving group at 5-position |

| 2. N-Methylamine Introduction (Reductive Amination) | Reductive amination | Formaldehyde, methylamine, NaBH₄, mild heating | High selectivity for N-methylation | Needs aldehyde or ketone precursor |

| Alternative | Curtius rearrangement | Acyl azide intermediate, heat, water | Efficient primary amine synthesis | Multi-step, needs further methylation |

Research Findings and Practical Notes

- Selectivity: Chlorination at position 1 is favored due to electronic effects of the isoquinoline ring, enabling regioselective functionalization.

- N-Methylation: Reductive amination offers better control over N-methyl substituent introduction compared to direct alkylation, which can lead to over-alkylation.

- Stability: The compound is stable under standard laboratory conditions but should be stored in airtight, light-protected containers at low temperatures to prevent degradation.

- Yield Optimization: Reaction yields typically range from 60% to 85%, depending on reagent purity and reaction parameters.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-Chloro-N-methylisoquinolin-5-amine, and how can reaction parameters be optimized?

- Methodological Answer : Start with isoquinoline scaffolds and introduce chloro and methylamine groups via nucleophilic substitution or transition-metal catalysis. For example, chlorination at the 1-position can be achieved using POCl₃ under reflux, while N-methylation may require reductive amination with formaldehyde and NaBH₄. Adjust reaction temperatures (e.g., 80–110°C for chlorination) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of methylamine) to improve yields. Monitor intermediates via TLC or HPLC to avoid over-chlorination or side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., chloro at C1, methylamine at C5) and aromatic proton splitting.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₀ClN₂) with <2 ppm error.

- HPLC-PDA : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 90:10 over 20 min).

Cross-reference spectral data with PubChem entries for analogous chlorinated isoquinolines .

Q. How should storage conditions be optimized to maintain the compound’s stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected vials with desiccant. For solutions in DMSO, aliquot to avoid freeze-thaw cycles and use within 1 month. Monitor degradation via periodic HPLC analysis; if precipitation occurs, warm to 37°C and sonicate for 10 min .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the chloro and methylamine groups in bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substitutions (e.g., bromo at C1, ethylamine at C5) and compare bioactivity.

- Biological Assays : Test inhibitory effects against target enzymes (e.g., kinases) or microbial strains (e.g., S. aureus). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions between the chloro group and hydrophobic enzyme pockets .

Q. What computational approaches resolve contradictory data on the compound’s reactivity in different solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate solvation energies in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to predict stability.

- Molecular Dynamics (MD) : Simulate solute-solvent interactions over 100 ns to identify aggregation or decomposition pathways.

Validate models experimentally via UV-Vis spectroscopy tracking absorbance shifts in different solvents .

Q. How can researchers reconcile discrepancies in reported antimicrobial efficacy across studies?

- Methodological Answer :

- Standardized Protocols : Use CLSI/MIC guidelines for bacterial assays and ensure consistent inoculum sizes (1–5 × 10⁵ CFU/mL).

- Metabolomic Profiling : Compare bacterial membrane permeability (via SYTOX Green uptake) or ATP depletion (luciferase assays) to differentiate static vs. cidal effects.

- Resistance Testing : Serial passage the compound at sub-MIC concentrations to assess resistance development rates .

Key Notes

- Regulatory Compliance : This compound is not FDA-approved; handle under BSL-2 guidelines for bioactivity testing .

- Contradictions : Bioactivity variations may arise from differences in assay conditions (e.g., pH, serum content). Always include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.